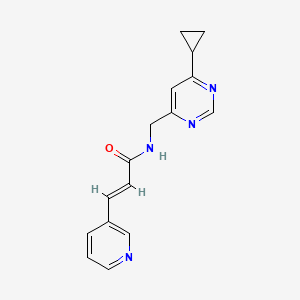

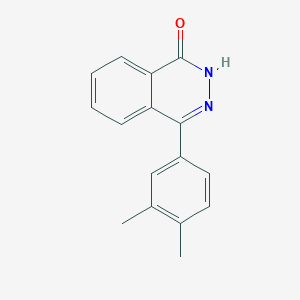

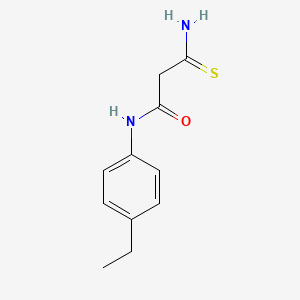

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the N-(1,1-dioxidotetrahydrothiophen-3-yl) class of compounds . These compounds have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds have been synthesized as part of efforts to discover and characterize novel GIRK channel activators .Scientific Research Applications

Synthesis and Biofilm Inhibition

Research on N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide derivatives has demonstrated their utility in the synthesis of bioactive molecules. For instance, one study focused on the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and explored their biological applications. These derivatives exhibited inhibitory action against bacterial biofilms formed by Escherichia coli and Bacillus subtilis, and also displayed mild cytotoxicity, making them potential candidates for antimicrobial agents (Abbasi et al., 2020).

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of similar sulfonamide compounds have been widely studied. For instance, 4-Nitrobenzenesulfonamides have been identified as versatile reagents for the preparation of secondary amines and the protection of amines (Fukuyama et al., 1995). Similarly, the use of sulfonimidates for ethylating various acids, alcohols, and phenols has been described, showcasing the chemical utility of sulfonamide derivatives in synthetic chemistry (Maricich et al., 2013).

Electrophilic Reactions and Acylation

N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, demonstrating their utility in selective protection of amines and acylation reactions (Ebrahimi et al., 2015). This highlights the role of sulfonamide derivatives in facilitating selective and efficient chemical transformations, crucial in synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating the cellular excitability .

Mode of Action

This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, reducing its excitability .

Biochemical Pathways

The activation of GIRK channels by This compound affects several biochemical pathways. The hyperpolarization of the cell can influence the activity of other ion channels and proteins, leading to downstream effects on cellular signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound Compounds in this series have shown improved metabolic stability .

Result of Action

The activation of GIRK channels by This compound leads to a decrease in cellular excitability. This can have various molecular and cellular effects, depending on the type of cell and the specific role of GIRK channels in its function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the interaction of the compound with its target and its subsequent effects .

Future Directions

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S2/c1-2-13(11-7-8-21(17,18)9-11)22(19,20)12-5-3-10(4-6-12)14(15)16/h3-6,11H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIDWZWZKHBLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxylate](/img/structure/B2635694.png)

![2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester](/img/structure/B2635698.png)

![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)

![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)